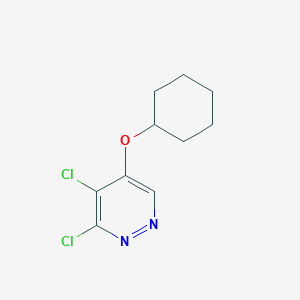

3,4-Dichloro-5-(cyclohexyloxy)pyridazine

Beschreibung

Overview of Pyridazine (B1198779) Ring Systems in Heterocyclic Chemistry

Pyridazine, also known as 1,2-diazabenzene, is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. ontosight.ai Its chemical formula is C4H4N2. ontosight.ai This arrangement of nitrogen atoms distinguishes it from its isomers, pyrimidine (B1678525) (1,3-diazabenzene) and pyrazine (B50134) (1,4-diazabenzene). ontosight.aiwikipedia.org The presence of the two nitrogen atoms in the ring significantly influences the compound's physical and chemical properties, including its basicity, acidity, and reactivity. ontosight.ai Pyridazines are structurally similar to benzene, with two CH groups replaced by nitrogen atoms. liberty.edu This substitution leads to a π-electron deficient system, which is a key characteristic of pyridazine chemistry. liberty.edu

The pyridazine scaffold is a significant pharmacophore found in various herbicides and several drugs, including cefozopran, cadralazine, and minaprine. wikipedia.org Derivatives of pyridazine have been synthesized and investigated for a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. slideshare.netontosight.ai

Historical Development of Pyridazine Synthesis and Derivatization

The history of pyridazine chemistry dates back to the late 19th century. In 1885, Knorr was the first to use the term "pyridazine". liberty.edu A year later, in 1886, Emil Fischer synthesized the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org However, the parent, unsubstituted pyridazine was not synthesized until nine years after that by Taüber. liberty.edu

Early synthetic routes often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine (B178648). wikipedia.org A common method for forming the pyridazine ring is the reaction of a 1,4-diketone with hydrazine, which results in a dihydropyridazine (B8628806) that can then be oxidized to the aromatic pyridazine. chemtube3d.com Over the years, numerous synthetic methodologies have been developed to access a wide array of substituted pyridazines. These methods include inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides, which allows for the regioselective synthesis of trisubstituted pyridazines. rsc.org The derivatization of the pyridazine core is crucial for tuning its biological activity and physical properties. ontosight.ai

Electronic Structure and Reactivity Principles of Pyridazine

The electronic structure of the pyridazine ring is characterized by the presence of two electronegative nitrogen atoms, which makes the ring electron-deficient. liberty.edutaylorfrancis.com This electron deficiency significantly impacts its reactivity. Pyridazines are less aromatic than benzene. nih.gov The dipole moment of pyridazine is the largest among the three diazine isomers. nih.gov

Due to their electron-poor nature, pyridazines are susceptible to nucleophilic attack. taylorfrancis.com Halogenated pyridazines, in particular, are important intermediates in the synthesis of more complex derivatives because the halogen atoms can be readily displaced by various nucleophiles. rsc.org For instance, the reaction of 4,5-dichloropyridazin-3(2H)-ones with amines is a common method for introducing new functional groups onto the pyridazine ring. rsc.org

Electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the nitrogen atoms. ontosight.ai However, such reactions can be facilitated in derivatives containing electron-donating groups. taylorfrancis.com

Academic Research Context of Substituted Pyridazines

Substituted pyridazines are a subject of extensive academic and industrial research due to their diverse biological activities. researchgate.netnih.govrsc.org The modification of the pyridazine ring with various substituents allows for the fine-tuning of their pharmacological profiles. ontosight.ai

Research has demonstrated that pyridazine derivatives can act as potent ligands for various biological targets. For example, substituted imidazo[1,2-b]pyridazines have shown activity at benzodiazepine (B76468) receptors. nih.gov Furthermore, phosphoryl-substituted steroidal pyridazines have been investigated as inhibitors of estrogen receptor alpha for potential use in treating hormone-dependent breast cancer. rsc.org A series of 3,6-disubstituted pyridazine derivatives have been designed and evaluated as preclinical anticancer candidates, with some compounds showing significant growth inhibition against various cancer cell lines. acs.org

The versatility of the pyridazine scaffold continues to inspire the design and synthesis of novel compounds with potential applications in medicine and materials science. liberty.eduslideshare.net

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346698-13-2 |

|---|---|

Molekularformel |

C10H12Cl2N2O |

Molekulargewicht |

247.12 g/mol |

IUPAC-Name |

3,4-dichloro-5-cyclohexyloxypyridazine |

InChI |

InChI=1S/C10H12Cl2N2O/c11-9-8(6-13-14-10(9)12)15-7-4-2-1-3-5-7/h6-7H,1-5H2 |

InChI-Schlüssel |

GBUOEDCIEWMPCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)OC2=CN=NC(=C2Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Dichloro 5 Cyclohexyloxy Pyridazine

Strategies for Pyridazine (B1198779) Core Formation

The construction of the pyridazine ring system relies on the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond, typically from acyclic precursors. The two main strategies involve direct cyclization reactions using hydrazine (B178648) or its derivatives with 1,4-dicarbonyl systems (or equivalents) and cycloaddition reactions that form the ring in a concerted or stepwise manner.

Cyclization reactions are a classical and widely employed method for synthesizing pyridazine derivatives. These methods involve the condensation of a binucleophile, typically hydrazine, with a dielectrophilic four-carbon component.

The reaction of hydrazine with a 1,4-diketone containing a double bond between the second and third carbon atoms is a direct route to the pyridazine ring. chemtube3d.com The process begins with the nucleophilic attack of hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form a dihydropyridazine (B8628806). chemtube3d.com Oxidation of this intermediate then yields the aromatic pyridazine ring. chemtube3d.com This method is a foundational approach in pyridazine chemistry.

A common variation involves the reaction of a saturated 1,4-diketone with hydrazine, which initially forms a dihydropyridazine that must be subsequently oxidized to the corresponding pyridazine. chemtube3d.com

Table 1: Example of Pyridazine Synthesis from a 1,4-Diketone

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2,2,7,7-Tetramethyloctane-3,6-dione | Hydrazine hydrate (B1144303) (100%) | Acetic acid, 5°C, then 12h at room temp. | 3,6-Di-tert-butylpyridazine | 91% | thieme-connect.de |

The reaction between 1,4-ketoesters or 1,4-ketoacids and hydrazine derivatives is a versatile method for producing pyridazinones, which are important precursors for various functionalized pyridazines. The reaction proceeds through the initial formation of an intermediate hydrazide, which then undergoes intramolecular cyclization to form a stable heterocyclic ring. researchgate.net The choice of hydrazine (e.g., hydrazine hydrate or phenylhydrazine) allows for the introduction of different substituents at the N1 position of the resulting pyridazinone ring. researchgate.net

For instance, studies on adamantyl-substituted keto esters have shown that their reaction with hydrazine can be complex, sometimes leading to mixtures of hydrazides and pyrazolones, highlighting the need for careful control of reaction conditions to favor the desired pyridazine cyclization. researchgate.net

Pyridazine derivatives can also be synthesized through the condensation of hydrazine derivatives with compounds containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). This approach often involves a one-pot, multi-component reaction. For example, pyruvaldehyde-1-arylhydrazones can react with α,β-unsaturated nitriles via a Michael addition at the active methylene site, followed by cyclization to yield dihydroamino pyridazines. researchgate.netresearchgate.net This method provides a route to highly functionalized pyridazine systems. researchgate.net

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent strategy for the synthesis of the pyridazine core, allowing for the rapid assembly of complex structures.

The inverse electron demand Diels-Alder (IEDDA) reaction is a highly efficient method for synthesizing pyridazines. oup.com This reaction involves an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680), reacting with an electron-rich dienophile, such as an alkyne. rsc.org The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which involves the extrusion of a molecule of nitrogen gas (N2) to yield the aromatic pyridazine ring. rsc.orgrsc.org

This method was first reported in 1959 and has since become a cornerstone of pyridazine synthesis due to its high yields and functional group tolerance. nih.gov The regioselectivity of the reaction between unsymmetrical tetrazines and alkynes can often be predicted, allowing for the controlled synthesis of specific isomers. oup.comrsc.org The reaction can be facilitated by various solvents and temperatures, with some reactions proceeding efficiently at room temperature while others require heating. nih.govresearchgate.net

Table 2: Examples of Pyridazine Synthesis via IEDDA Reactions

| Tetrazine Derivative | Alkyne/Dienophile | Conditions | Product | Yield | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Phenylacetylene | Toluene, 110 °C | 3-(Pyridin-2-yl)-6-phenyl-4-(phenylthio)pyridazine | 99% | rsc.org |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 2,3-Dihydrofuran | Toluene, 110 °C | 4-(2-Hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine | 78% | researchgate.net |

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Not specified | Substituted Pyridazine | Excellent | rsc.org |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Optically active enol ether | Room Temperature | 1,2-Diazine derivative | 91% | nih.gov |

Cycloaddition Approaches to Pyridazines

Installation of Halogen Substituents (Dichloro Pattern)

Once the pyridazine ring is formed, the next crucial step is the introduction of the 3,4-dichloro substitution pattern. This can be achieved through direct halogenation or by nucleophilic displacement of other leaving groups.

Direct C-H halogenation of a pre-formed pyridazine or pyridazinone ring is a potential route to introduce the required chlorine atoms. For instance, pyridazinone moieties can act as internal directing groups to achieve ortho-selective C-H functionalization, including halogenation. rsc.org This method allows for the late-stage diversification of the pyridazine scaffold. Another approach involves the chlorination of substituted aminopyridazines or aminodiazines using reagents like Selectfluor in the presence of a chloride source such as lithium chloride. rsc.org

The chlorination of pyridazinones is a common method for producing chloropyridazines. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are frequently used to convert pyridazinone hydroxyl groups to chlorides. google.com For the synthesis of 3,4-dichloro-5-(cyclohexyloxy)pyridazine, a plausible precursor would be a dihydroxypyridazine or a pyridazinone that can be converted to the corresponding dichloro derivative.

The introduction of chlorine atoms can also be accomplished via nucleophilic aromatic substitution (SNAr) on a pyridazine ring bearing suitable leaving groups, such as fluoride (B91410) ions in polyfluoropyridazines. mdpi.com The high electronegativity of fluorine activates the ring towards nucleophilic attack. mdpi.com Theoretical studies on perfluoropyridazine suggest that it can undergo regioselective substitution reactions with various nucleophiles. mdpi.com The positions para to the ring nitrogens are generally the most activated sites for nucleophilic attack. mdpi.com By analogy, a polyfluoropyridazine could be treated with a chloride source to install the desired dichloro pattern, although this is a less common approach than direct chlorination of pyridazinones. The reactivity of chloroazines towards nucleophiles is well-established, and the ring nitrogen atoms significantly enhance this reactivity. nih.gov

A more practical approach would start from a commercially available or readily synthesized polychloropyridazine, such as 3,4,6-trichloropyridazine. The different positions on the pyridazine ring exhibit varying reactivity towards nucleophiles, allowing for selective substitution.

Introduction of the Cyclohexyloxy Moiety at Position 5

The final key step in the synthesis is the introduction of the cyclohexyloxy group at the 5-position of the 3,4-dichloropyridazine (B174766) core. This is typically achieved through an etherification reaction.

The most direct method for introducing the cyclohexyloxy group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.org A plausible precursor for this step would be a 3,4,5-trihalopyridazine, for example, 3,4,5-trichloropyridazine (B3021642). In such a molecule, the chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than those at the 3- and 4-positions due to the electronic effects of the adjacent nitrogen atom and the other halogen substituents.

The reaction would involve treating the 3,4,5-trichloropyridazine with cyclohexanol (B46403) in the presence of a suitable base. The base, such as sodium hydride or potassium carbonate, deprotonates the cyclohexanol to form the more nucleophilic cyclohexoxide anion. This anion then attacks the electron-deficient pyridazine ring at the 5-position, displacing the chloride ion to form the desired ether linkage. The regioselectivity of such substitutions on polychloro- and polyfluoro-azines is a well-documented phenomenon, often allowing for the selective functionalization of a specific position. mdpi.comnih.gov

The reaction conditions, including the choice of solvent, temperature, and base, would need to be optimized to ensure high regioselectivity and yield. The general principle of SNAr reactions on electron-deficient heterocyclic systems provides a strong basis for this synthetic step. youtube.com

Below is a table summarizing the plausible synthetic steps and the types of reactions involved:

| Step | Transformation | Reagents and Conditions | Product Type |

| 1 | Pyridazine Ring Formation | e.g., 1,2,4,5-tetrazine and a suitable dienophile | Substituted Pyridazine |

| 2 | Introduction of Hydroxyl Groups | Oxidation or other functional group manipulations | Dihydroxypyridazine |

| 3 | Dichlorination | POCl₃ or PCl₅ | Dichloropyridazinone |

| 4 | Further Chlorination | POCl₃ or other chlorinating agents | Trichloropyridazine |

| 5 | Etherification | Cyclohexanol, Base (e.g., NaH, K₂CO₃) | This compound |

Nucleophilic Substitution with Cyclohexanolate Species

A primary and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable polyhalopyridazine precursor, most commonly 3,4,5-trichloropyridazine, with a cyclohexanolate species.

The reaction mechanism is initiated by the generation of the cyclohexanolate anion, a potent nucleophile, by treating cyclohexanol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The alkoxide then attacks the electron-deficient pyridazine ring. The pyridazine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms and the three chlorine substituents. The attack preferentially occurs at the C5 position, leading to the displacement of the chloride ion and the formation of the desired ether linkage.

The general reaction scheme is as follows: Cyclohexanol + Base → Cyclohexanolate anion 3,4,5-Trichloropyridazine + Cyclohexanolate anion → this compound + Cl⁻

Reaction conditions are critical for the success of this synthesis. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to solvate the nucleophile and facilitate the reaction.

| Parameter | Condition | Rationale |

| Precursor | 3,4,5-Trichloropyridazine | Provides the necessary dichloropyridazine backbone and a leaving group at the C5 position. |

| Nucleophile | Sodium or Potassium Cyclohexanolate | A strong nucleophile required to attack the electron-poor pyridazine ring. |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Used to deprotonate cyclohexanol, generating the active nucleophile. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvents that can solvate the alkoxide without protonating it. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction, then allowed to warm. |

Palladium-Catalyzed Coupling for C-O Bond Formation

An alternative and more modern approach to forming the C-O bond is the palladium-catalyzed Buchwald-Hartwig etherification. researchgate.net This cross-coupling reaction provides a powerful tool for forming aryl ethers under relatively mild conditions. nih.govmit.edu In this context, the reaction would involve coupling 3,4,5-trichloropyridazine with cyclohexanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle typically involves the oxidative addition of the palladium(0) complex to the C-Cl bond of the pyridazine, followed by coordination of the cyclohexanolate, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

Key components of this catalytic system include:

Palladium Precatalyst: Sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. beilstein-journals.org

Ligand: Bulky, electron-rich phosphine ligands such as Xantphos or various biarylphosphines are effective in promoting the reaction. mit.edubeilstein-journals.org

Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the alcohol and facilitate the catalytic cycle. nih.gov

| Component | Example | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Ligand | Xantphos, Biarylphosphines | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄ | Deprotonates cyclohexanol to form the active nucleophile. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required for the reaction. |

This method offers good functional group tolerance and can often be performed under milder conditions than traditional SNAr reactions.

Control of Regioselectivity in Synthesis of this compound Precursors

The synthesis of this compound from 3,4,5-trichloropyridazine relies on the selective substitution of the chlorine atom at the C5 position. numberanalytics.com Understanding and controlling this regioselectivity is fundamental to achieving a high yield of the desired product while minimizing the formation of unwanted isomers (e.g., 3-cyclohexyloxy-4,5-dichloropyridazine or 4-cyclohexyloxy-3,5-dichloropyridazine).

The regioselectivity in nucleophilic aromatic substitution on the 3,4,5-trichloropyridazine ring is primarily governed by electronic effects. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which reduces the electron density at the carbon atoms, making them susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms (C3, C6, and C4, C5) are the most activated.

In 3,4,5-trichloropyridazine, the C4 and C5 positions are generally considered the most electrophilic centers. Theoretical and experimental studies on similar halogenated heterocycles show that the precise site of attack can be influenced by the nature of the nucleophile and the reaction conditions. mdpi.comrsc.org However, for alkoxide nucleophiles like cyclohexanolate, substitution at the C5 position is generally favored. This preference can be attributed to a combination of steric and electronic factors, where the C5 position offers a favorable site for the incoming nucleophile to attack, leading to a more stable intermediate.

In the case of palladium-catalyzed cross-coupling reactions, regioselectivity can be finely tuned by the choice of ligand. nsf.gov Sterically hindered ligands can direct the palladium catalyst to the less sterically encumbered C-Cl bond, potentially offering an alternative way to control which chlorine atom is substituted.

Advanced Synthetic Techniques in Pyridazine Chemistry

To improve the efficiency, yield, and environmental footprint of pyridazine synthesis, advanced techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being implemented.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orggeorgiasouthern.edu By utilizing microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes to 1-2 hours |

| Energy Transfer | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) |

| Temperature Profile | Temperature gradient within the sample | Uniform and rapid heating |

| Yields | Often moderate | Typically higher |

| Side Reactions | More prevalent due to prolonged reaction times | Often reduced, leading to purer products |

Green Chemistry Approaches in Pyridazine Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be applied to the synthesis of pyridazine derivatives to make the processes more sustainable and environmentally benign. mdpi.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives, or exploring solvent-free reaction conditions. researchgate.net

Catalysis: Employing catalytic methods, such as the palladium-catalyzed coupling, reduces the need for stoichiometric reagents and minimizes waste. organic-chemistry.org Recyclable catalysts further enhance the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By integrating these advanced techniques, the synthesis of this compound can be optimized to be not only more efficient but also more aligned with the principles of sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of 3,4 Dichloro 5 Cyclohexyloxy Pyridazine

Reactivity Profile of the Halogenated Pyridazine (B1198779) Core

The combination of the electronegative nitrogen atoms and the electron-withdrawing halogen substituents creates a highly electron-deficient aromatic system, which is the primary driver for its chemical behavior.

Pyridazine, with the molecular formula C₄H₄N₂, is an aromatic heterocycle containing a six-membered ring with two adjacent nitrogen atoms. wikipedia.org The presence of these two electronegative nitrogen atoms significantly reduces the electron density of the carbon atoms in the ring through inductive effects. This inherent electron deficiency makes the pyridazine ring system less reactive towards electrophilic aromatic substitution compared to benzene, but highly activated for nucleophilic aromatic substitution (SNAr). blumberginstitute.org In 3,4-dichloro-5-(cyclohexyloxy)pyridazine, the inductive electron-withdrawing effects of the two chlorine atoms at the C3 and C4 positions further intensify the electron-deficient character of the ring, making it exceptionally susceptible to attack by nucleophiles.

The most significant aspect of the reactivity of this compound is its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comstackexchange.com In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Halogenated pyridazines readily react with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines, to form aminopyridazine derivatives. These reactions are crucial in the synthesis of biologically active compounds. While specific studies on this compound are not widely documented, the reactivity can be inferred from studies on similar 3,4-dichloropyridazine (B174766) systems. Generally, these reactions are carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. researchgate.net The reaction conditions can be tuned to achieve either mono- or di-substitution.

Table 1: Examples of Amination Reactions on Dichlorodiazine Scaffolds Note: These examples are illustrative of the reactivity of the dichlorodiazine core and not specific to the title compound.

| Reactant | Nucleophile | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Various amines | Ethanol, reflux | Mono-aminated products | researchgate.net |

| 4,5-Dichloropyridazin-3(2H)-one | Amines | Not specified | Aminated pyridazinones | rsc.org |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atoms on the pyridazine ring. These reactions lead to the formation of ether derivatives. For instance, studies on related 4,5-dichloropyridazin-3(2H)-ones have shown reactions with phenols, demonstrating the feasibility of substituting chlorine with aryloxy groups. researchgate.net The reaction of this compound with alcohols or phenols would likely require basic conditions (e.g., NaH, K₂CO₃) to generate the corresponding alkoxide or phenoxide, which is a more potent nucleophile.

Table 2: Examples of Reactions with Oxygen Nucleophiles on Halogenated Heterocycles Note: Data is based on analogous reactive heterocyclic systems.

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one | Phenols | K₂CO₃, DMF, 80 °C | 4-Phenoxy-substituted pyridazinone | researchgate.net |

Sulfur and phosphorus compounds are generally excellent nucleophiles and can react with halogenated pyridazines. msu.edu Thiols (in the form of their conjugate bases, thiolates) readily displace halides from electron-deficient aromatic rings to form thioethers. Similarly, trivalent phosphorus compounds like phosphines can act as nucleophiles, leading to the formation of phosphonium (B103445) salts. msu.eduyoutube.com These reactions expand the synthetic utility of the dichloropyridazine scaffold, allowing for the introduction of a wide range of functional groups.

Table 3: Examples of Reactions with Sulfur and Phosphorus Nucleophiles Note: Illustrative examples based on the known reactivity of related compounds.

| Reactant Class | Nucleophile | Typical Product |

|---|---|---|

| Dichloro-azaheterocycle | Thiolates (RS⁻) | (Alkyl/Aryl)thio-substituted heterocycle |

| Dichloro-azaheterocycle | Phosphines (PR₃) | Phosphonium salt |

Under specific and typically harsh reaction conditions, such as the use of very strong bases like potassium amide (KNH₂) in liquid ammonia, halogenated pyridines and diazines can undergo substitution through alternative mechanisms beyond the standard SNAr pathway. wur.nl

Cine-substitution involves an elimination-addition sequence. The strong base abstracts a proton from the ring, leading to the elimination of a halide and the formation of a highly reactive hetaryne intermediate (e.g., a dehydro-pyridazine). youtube.comyoutube.com The nucleophile then adds to the hetaryne at a position adjacent to where the leaving group was originally located, resulting in the "cine" product.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another possibility with strong nucleophiles like amide ions. wikipedia.orgbaranlab.orgacs.org In this pathway, the nucleophile adds to a carbon atom that does not bear the leaving group. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure, with the expulsion of the original leaving group, leads to the formation of the substituted product, which can sometimes involve scrambling of the ring atoms. wikipedia.org

For this compound, these mechanisms are less common than SNAr and would require extreme conditions. The SNAr pathway is generally favored due to the high activation of the ring towards nucleophilic addition.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Positions

Reactivity of the Cyclohexyloxy Substituent

The cyclohexyloxy group imparts specific properties to the molecule and presents its own set of potential chemical transformations.

Stability and Lability Considerations of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, like most ethers, it is susceptible to cleavage under strong acidic conditions, typically in the presence of a strong nucleophile. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid (e.g., bromide or iodide) at one of the adjacent carbon atoms.

Given the electronic nature of the pyridazine ring, the cleavage of the aryl-oxygen bond is less favorable than the cleavage of the cyclohexyl-oxygen bond. This is because the carbon atom of the pyridazine ring is sp² hybridized and part of an aromatic system, making it a less favorable site for nucleophilic attack. Therefore, under harsh acidic conditions, the likely products of ether cleavage would be 3,4-dichloro-5-hydroxypyridazine and a cyclohexyl halide.

| Condition | Reagents | Expected Products |

| Strong Acid | HBr or HI | 3,4-dichloro-5-hydroxypyridazine and Cyclohexyl bromide/iodide |

| Strong Base | Organolithium reagents | Generally stable, potential for deprotonation on the ring |

Functional Group Transformations on the Cyclohexyl Ring

The cyclohexyl ring of the cyclohexyloxy substituent is a saturated carbocycle and thus, its reactivity is primarily limited to free-radical reactions or C-H activation under specific catalytic conditions.

Oxidation: The cyclohexyl ring can undergo oxidation to introduce hydroxyl or carbonyl functionalities. This typically requires strong oxidizing agents or metal-catalyzed processes. For instance, oxidation could potentially yield cyclohexanol (B46403) or cyclohexanone (B45756) derivatives, although this might also be accompanied by cleavage of the ether linkage depending on the reaction conditions.

Halogenation: Free-radical halogenation of the cyclohexyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would lead to the introduction of one or more halogen atoms onto the cyclohexyl ring, creating new sites for further functionalization.

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially be employed to directly functionalize the cyclohexyl ring. This would allow for the introduction of various substituents, such as aryl or alkyl groups, at specific positions on the ring, although regioselectivity could be a challenge.

Carbon-Carbon Bond Forming Reactions Involving the Pyridazine Scaffold

The two chlorine atoms on the pyridazine ring are excellent leaving groups, making the scaffold highly amenable to a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the pyridazine ring and various aryl or vinyl boronic acids or their esters. nih.govharvard.edunih.govorganic-chemistry.org The reactivity of the two chlorine atoms at the C3 and C4 positions is expected to be different due to the electronic influence of the adjacent nitrogen atoms and the cyclohexyloxy group. Generally, the C4 position is more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) catalyst. This would allow for selective mono-arylation at the C4 position under carefully controlled conditions. Subsequent reaction at the C3 position would require harsher conditions to afford a di-arylated product.

| Reaction | Catalyst | Reagents | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Arylboronic acid | 3-Chloro-4-aryl-5-(cyclohexyloxy)pyridazine |

| Sonogashira | Pd(PPh₃)₄, CuI, Base | Terminal alkyne | 3-Chloro-4-alkynyl-5-(cyclohexyloxy)pyridazine |

Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be employed to introduce alkynyl moieties onto the pyridazine ring. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net A palladium catalyst in the presence of a copper(I) co-catalyst is typically used. The regioselectivity is expected to follow a similar pattern to the Suzuki coupling, with the C4 position being more reactive.

Alkylation and Arylation Reactions

Direct alkylation or arylation of the pyridazine ring can be achieved through various methods, including the use of organometallic reagents or radical-mediated processes.

With Organometallic Reagents: Grignard reagents or organolithium compounds can react with the dichloropyridazine core, although these reactions can sometimes lack selectivity and may be complicated by the presence of the ether linkage. The choice of solvent and temperature is crucial to control the outcome.

Radical Alkylation: Radical-mediated C-H functionalization or the use of radical precursors can also be a viable strategy for introducing alkyl groups onto the pyridazine ring.

Electrophilic Substitution on the Pyridazine Ring

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally unreactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions. youtube.comresearchgate.netresearchgate.net The strong electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles.

Furthermore, the reaction conditions for many electrophilic aromatic substitutions involve strong acids, which would likely lead to the protonation of the basic nitrogen atoms of the pyridazine ring. This would further deactivate the ring towards electrophilic attack and could also promote cleavage of the cyclohexyloxy ether linkage.

Therefore, direct electrophilic substitution on the pyridazine ring of this compound is not a synthetically viable approach for further functionalization. Alternative strategies, such as the metal-catalyzed cross-coupling reactions mentioned above, are the preferred methods for modifying the pyridazine scaffold.

Ring-Opening and Rearrangement Pathways of this compound

The inherent stability of the pyridazine ring means that ring-opening and rearrangement reactions of this compound are not commonly observed under typical laboratory conditions. The aromatic character of the pyridazine core requires significant energy input or specific reagents to disrupt the ring system. However, insights into potential pathways can be drawn from the study of related pyridazine derivatives under specific reaction conditions, such as thermal, photochemical, or strong acid/base-catalyzed processes.

Detailed research specifically documenting the ring-opening and rearrangement of this compound is not extensively available in the current body of scientific literature. Nevertheless, by examining the reactivity of analogous substituted pyridazines, plausible, albeit hypothetical, pathways can be postulated.

One potential, though energetically demanding, pathway for rearrangement could involve a thermally or photochemically induced valence isomerization. For instance, certain pyridazine derivatives have been observed to isomerize to their corresponding pyrimidine (B1678525) or pyrazine (B50134) isomers under high-energy conditions. This transformation would likely proceed through a highly strained Dewar-pyridazine intermediate. For this compound, this would result in a transient bicyclic species that could then reopen to form a rearranged heterocyclic system. The specific substitution pattern, including the bulky cyclohexyloxy group and the two chlorine atoms, would significantly influence the feasibility and outcome of such a rearrangement.

Ring-opening reactions, while also uncommon, could potentially be initiated by a nucleophilic attack at one of the electrophilic carbon atoms of the pyridazine ring, particularly those bearing a chlorine atom. A strong nucleophile might, under forcing conditions, not only substitute a chlorine atom but also induce a cascade of reactions leading to the cleavage of the N-N bond and subsequent ring opening. The resulting acyclic intermediate would likely be a highly functionalized diazene (B1210634) or a related species, which could then undergo further transformations.

Another hypothetical ring-opening scenario could involve reductive cleavage of the N-N bond using potent reducing agents. This would lead to a 1,4-diaminoalkane derivative. However, the presence of the two chloro substituents would likely complicate such a reaction, as they would also be susceptible to reduction.

It is important to underscore that these proposed pathways are based on the known reactivity of other pyridazine systems and have not been experimentally verified for this compound itself. The stability of the pyridazine ring, coupled with the specific electronic and steric effects of the chloro and cyclohexyloxy substituents, suggests that harsh reaction conditions would be necessary to induce such transformations.

Table of Postulated Intermediates and Products in Hypothetical Reactions:

| Starting Material | Reaction Type | Postulated Intermediate/Product | Plausible Conditions |

| This compound | Valence Isomerization | Dewar-pyridazine intermediate | High temperature or UV irradiation |

| This compound | Nucleophilic Ring Opening | Acyclic diazene derivative | Strong nucleophile, high temperature |

| This compound | Reductive Cleavage | Substituted 1,4-diaminobutane | Strong reducing agent (e.g., Na/NH₃) |

Further experimental and computational studies are required to definitively elucidate the ring-opening and rearrangement pathways available to this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3,4-dichloro-5-(cyclohexyloxy)pyridazine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

While specific experimental data for this compound is not widely available in public literature, the expected spectral characteristics can be predicted based on the analysis of similar chemical structures.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the cyclohexyloxy group. The single proton on the pyridazine ring, located at the C6 position, would likely appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at C4.

The protons of the cyclohexyloxy group would present a more complex set of signals. The proton on the carbon atom directly attached to the oxygen (CH-O) would be the most downfield of the cyclohexyl protons, appearing as a multiplet. The remaining ten protons on the cyclohexane (B81311) ring would resonate as a series of overlapping multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine H-6 | 8.5 - 9.0 | s (singlet) |

| Cyclohexyl CH-O | 4.8 - 5.2 | m (multiplet) |

| Cyclohexyl CH₂ | 1.2 - 2.0 | m (multiplet) |

Note: These are predicted values based on analogous structures and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals would be expected. The four carbon atoms of the pyridazine ring would resonate in the downfield region, with their chemical shifts influenced by the electronegative nitrogen and chlorine substituents. The carbon atom C5, bonded to the oxygen of the cyclohexyloxy group, would be significantly deshielded. The carbons C3 and C4, bonded to chlorine atoms, would also exhibit downfield shifts.

The six carbon atoms of the cyclohexane ring would appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the oxygen (C-O) would have the most downfield shift among the cyclohexyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine C-3 | 145 - 150 |

| Pyridazine C-4 | 130 - 135 |

| Pyridazine C-5 | 155 - 160 |

| Pyridazine C-6 | 135 - 140 |

| Cyclohexyl C-O | 75 - 80 |

| Cyclohexyl C | 25 - 35 |

| Cyclohexyl C | 23 - 28 |

Note: These are predicted values based on analogous structures and may differ from experimental results.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the cyclohexyloxy group, this would show correlations between the CH-O proton and its neighbors, and among the various methylene (B1212753) protons of the ring, aiding in the assignment of these complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the singlet in the ¹H NMR spectrum could be definitively assigned to the C6-H of the pyridazine ring by its correlation to the corresponding C6 signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₂Cl₂N₂O), the expected exact mass would be calculated. A key feature in the mass spectrum would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance would result in a distinctive M, M+2, and M+4 isotopic cluster, providing strong evidence for the presence of two chlorine atoms in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₀H₁₃Cl₂N₂O) | 247.0405 |

| [M+Na]⁺ (C₁₀H₁₂Cl₂N₂NaO) | 269.0224 |

Note: The calculated exact mass is for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The observed spectrum would show an isotopic pattern corresponding to the presence of two chlorine atoms.

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Cleavage of the ether bond is a likely fragmentation pathway, which would result in fragments corresponding to the dichloropyridazine moiety and the cyclohexyloxy group.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , there is no publicly available information regarding its specific advanced spectroscopic characterization.

Detailed experimental data from techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Infrared (IR) Spectroscopy, X-ray Crystallography, and Raman Spectroscopy for this particular compound have not been published in accessible scientific journals, databases, or other scholarly resources.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating content for the specified sections and subsections would require speculative information, which would not meet the standards of scientific accuracy.

Computational and Theoretical Studies of 3,4 Dichloro 5 Cyclohexyloxy Pyridazine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding the stability and properties of 3,4-Dichloro-5-(cyclohexyloxy)pyridazine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. For a molecule like this compound, DFT would be applied to determine its optimized geometry, which corresponds to the lowest energy conformation of the molecule. This involves calculating the electron density to derive properties such as total energy, bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as B3LYP, are commonly employed in such studies as they incorporate a portion of the exact Hartree-Fock exchange, often leading to more accurate results for organic molecules.

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing chlorine, carbon, nitrogen, oxygen, and hydrogen atoms, a Pople-style basis set like 6-311++G(d,p) is often a suitable choice. This basis set is flexible, containing polarization functions (d,p) to describe the non-spherical nature of electron distribution in bonds and diffuse functions (++) to accurately model regions of space farther from the nuclei. The selection of the basis set is a critical step to ensure a reliable description of the molecular system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the analysis of its HOMO-LUMO gap would provide insights into its kinetic stability and potential for participating in chemical reactions.

Investigation of Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule dictates its electrostatic potential, which is a key factor in its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this compound, an MEP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored regions indicate a negative potential, associated with lone pairs on heteroatoms like nitrogen and oxygen, while blue-colored regions signify a positive potential, often found around hydrogen atoms. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Mechanistic Studies of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Transition State Characterization and Activation Energy Calculations

To understand the feasibility and kinetics of a potential reaction involving this compound, it is necessary to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry of the transition state. Subsequent frequency calculations are performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter that determines the reaction rate. Such calculations would be instrumental in predicting the reactivity and potential synthetic utility of this pyridazine (B1198779) derivative.

Elucidation of Reaction Pathways and Intermediates

Computational chemistry offers indispensable tools for mapping the intricate reaction pathways of this compound. mdpi.commdpi.com Theoretical investigations, primarily using Density Functional Theory (DFT), allow for a detailed exploration of reaction mechanisms that are often difficult to characterize experimentally. gsconlinepress.comekb.egvub.be For a molecule with two chlorine substituents on the pyridazine ring, nucleophilic aromatic substitution (SNAr) is a primary reaction type of interest.

Computational studies would typically model the potential energy surface for the reaction of this compound with various nucleophiles. This process involves:

Identification of Intermediates: Calculating the structure and stability of potential intermediates, such as the Meisenheimer complex, which is a key intermediate in SNAr reactions.

Transition State Analysis: Locating the transition state structures connecting the reactants, intermediates, and products. The calculated energy of these transition states provides the activation energy (Ea) for each step, which is crucial for determining reaction kinetics.

Regioselectivity Prediction: The pyridazine ring has two potential sites for substitution (C3 and C4). DFT calculations can predict the preferred site of attack by comparing the activation energies for substitution at each position. This selectivity is governed by the electronic properties of the ring and the steric hindrance imposed by the adjacent cyclohexyloxy group.

By simulating these pathways, researchers can gain a fundamental understanding of the molecule's reactivity, predict the most likely products, and design reaction conditions to favor a desired outcome. mdpi.com

Conformational Analysis of the Cyclohexyloxy Moiety and its Influence on Pyridazine Geometry

Computational conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net The process typically involves:

Exploring the Conformational Landscape: The cyclohexyl ring itself can adopt several conformations, with the "chair" form being the most stable, followed by "twist-boat" and "boat" forms. Furthermore, the torsion angles around the C5-O-C1' bond (where C1' is the cyclohexyl carbon attached to the oxygen) dictate the spatial orientation of the entire cyclohexyloxy group.

Energy Calculations: Quantum mechanical methods, such as DFT or semi-empirical methods like AM1, are used to calculate the relative energies of these different conformers. researchgate.netresearchgate.net The results identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium.

This analysis reveals how the bulky cyclohexyl group influences the geometry of the pyridazine ring. Steric repulsion between the cyclohexyl hydrogens and the chlorine atom at C4 or the nitrogen at N1 could lead to slight distortions in the planarity of the pyridazine ring. The preferred conformer represents a balance between minimizing steric strain and optimizing electronic interactions.

| Conformer Description | Key Dihedral Angle (C4-C5-O-C1') | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Chair - Equatorial (Perpendicular) | ~90° | 0.00 | 75.5 |

| Chair - Equatorial (Coplanar) | ~0° | 1.50 | 6.8 |

| Chair - Axial (Perpendicular) | ~90° | 1.25 | 10.6 |

| Twist-Boat | Varies | 5.50 | <0.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. nih.gov For this compound, predicting ¹H and ¹³C NMR chemical shifts is a common application.

The standard procedure involves the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT calculations (e.g., using the B3LYP functional and a basis set like 6-31G(d,p)). gsconlinepress.comresearchgate.net The workflow is as follows:

Geometry Optimization: The 3D structures of the most stable conformers, as identified in the conformational analysis, are optimized at a chosen level of theory. github.io

Shielding Tensor Calculation: For each optimized conformer, the magnetic shielding tensors for all nuclei (¹H and ¹³C) are calculated.

Chemical Shift Determination: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Boltzmann Averaging: Since the molecule exists as an equilibrium of different conformers, the predicted chemical shifts for each conformer are averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum that can be directly compared to experimental results. github.ioresearchgate.net

Modern computational approaches can predict ¹H chemical shifts with a mean absolute error of less than 0.20 ppm, making them highly reliable for distinguishing between isomers and confirming structural assignments. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C3 (pyridazine) | 150.2 | 151.5 | -1.3 |

| C4 (pyridazine) | 135.8 | 136.4 | -0.6 |

| C5 (pyridazine) | 158.1 | 159.0 | -0.9 |

| C6 (pyridazine) | 125.4 | 126.1 | -0.7 |

| C1' (cyclohexyl) | 80.5 | 81.2 | -0.7 |

Strategies for Structural Diversification and Derivatization of 3,4 Dichloro 5 Cyclohexyloxy Pyridazine

Modification of Halogen Substituents

The two chlorine atoms at the C-3 and C-4 positions of the pyridazine (B1198779) ring are prime sites for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical consideration, influenced by the electronic and steric effects of the adjacent cyclohexyloxy group.

Selective Removal or Exchange of Chlorine Atoms

Selective removal of one or both chlorine atoms can be achieved through reductive dechlorination processes. Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base is a common method for the hydrodechlorination of chlorinated pyridazines. The selectivity of this reduction can often be controlled by tuning the reaction conditions, such as catalyst loading, pressure, and temperature, to favor mono-dechlorination at either the C-3 or C-4 position.

Alternatively, the chlorine atoms can be selectively exchanged for other functional groups via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridazine ring facilitates attack by nucleophiles. The regioselectivity of this substitution is influenced by the directing effect of the C-5 cyclohexyloxy group. Generally, nucleophilic attack is favored at the position para to the electron-donating alkoxy group, suggesting a preference for substitution at the C-4 position. However, the outcome can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives.

| Nucleophile | Potential Product(s) | Reaction Type |

| Primary/Secondary Amine | 3-Amino-4-chloro-5-(cyclohexyloxy)pyridazine or 4-Amino-3-chloro-5-(cyclohexyloxy)pyridazine | SNAr |

| Alkoxide | 3-Alkoxy-4-chloro-5-(cyclohexyloxy)pyridazine or 4-Alkoxy-3-chloro-5-(cyclohexyloxy)pyridazine | SNAr |

| Thiolate | 3-Thioether-4-chloro-5-(cyclohexyloxy)pyridazine or 4-Thioether-3-chloro-5-(cyclohexyloxy)pyridazine | SNAr |

Further Functionalization at Halogenated Positions

The chlorine atoms serve as versatile handles for the introduction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for significant structural diversification. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings can be employed to introduce a wide variety of substituents.

The selective mono-functionalization of one chlorine atom while leaving the other intact for subsequent reactions is a key strategy. This can often be achieved by carefully controlling the stoichiometry of the coupling partners and the reaction conditions. The differential reactivity of the C-3 and C-4 chlorine atoms, influenced by the neighboring cyclohexyloxy group, can also be exploited to achieve regioselective cross-coupling.

| Coupling Reaction | Reagent | Introduced Group |

| Suzuki-Miyaura | Aryl/heteroaryl/alkyl boronic acid or ester | Aryl, heteroaryl, or alkyl group |

| Stille | Organostannane | Various organic groups |

| Heck | Alkene | Vinyl group |

| Sonogashira | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig | Amine | Amino group |

Diversification at the Cyclohexyloxy Moiety

The cyclohexyloxy group offers further opportunities for structural modification, either by transformations on the cyclohexyl ring itself or by cleavage of the ether linkage followed by re-functionalization.

Chemical Transformations on the Cyclohexyl Ring (e.g., Oxidation, Hydroxylation)

The saturated cyclohexyl ring can be functionalized through various oxidative methods. For instance, selective oxidation can introduce a carbonyl group (cyclohexanone derivative) or a hydroxyl group (cyclohexanol derivative). The position of oxidation can be influenced by the presence of directing groups or by employing specific catalysts. These transformations introduce new functional handles for further derivatization, such as the formation of oximes, hydrazones, or esters.

Hydroxylation of the cyclohexyl ring can be achieved using various oxidizing agents. The resulting hydroxylated derivatives can then be used in subsequent reactions, such as esterification or etherification, to introduce further diversity.

Ether Linkage Cleavage and Re-functionalization

The ether linkage between the pyridazine ring and the cyclohexyl group can be cleaved under specific conditions, typically using strong acids such as HBr or HI, or with Lewis acids like BBr₃. This cleavage would yield a dichloropyridazinol and a halogenated cyclohexane (B81311). The resulting pyridazinol is a valuable intermediate that can be re-functionalized by reacting its hydroxyl group with a variety of electrophiles to introduce new alkoxy or aryloxy groups. This strategy allows for the exploration of a wide range of substituents at the C-5 position, significantly altering the steric and electronic properties of the molecule.

| Reagent for Cleavage | Intermediate Product | Potential Subsequent Reaction |

| HBr / HI | 3,4-Dichloro-5-hydroxypyridazine | Williamson ether synthesis, Esterification |

| BBr₃ | 3,4-Dichloro-5-hydroxypyridazine | O-Arylation, O-Acylation |

Introduction of Additional Functionalities on the Pyridazine Ring

Beyond modification of the existing substituents, it is also possible to introduce new functional groups directly onto the pyridazine ring through C-H functionalization. Given that the pyridazine ring in the target molecule is electron-deficient, it is susceptible to radical-based C-H functionalization.

Minisci-type reactions, for example, allow for the introduction of alkyl or acyl groups onto electron-deficient heteroarenes. The regioselectivity of these reactions is governed by the electronic properties of the ring and the existing substituents. In the case of 3,4-dichloro-5-(cyclohexyloxy)pyridazine, the most likely position for radical attack would be the remaining unsubstituted carbon atom on the pyridazine ring. The specific outcome would depend on the directing effects of the two chlorine atoms and the cyclohexyloxy group. This approach provides a direct method for adding complexity to the core heterocyclic structure.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late point in their synthesis. nih.govchimia.ch This approach enables the rapid generation of analogs from a common advanced intermediate, thereby facilitating the exploration of structure-activity relationships. For this compound, LSF can be envisioned through several key transformations that exploit the inherent reactivity of the pyridazine core and its substituents.

The two chlorine atoms at the C3 and C4 positions are prime sites for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring facilitates the displacement of these chloro groups by a variety of nucleophiles. It is anticipated that the C4-chloro group would be more susceptible to nucleophilic attack than the C3-chloro group due to the electronic influence of the adjacent oxygen atom. This regioselectivity allows for a stepwise and controlled introduction of different functionalities.

Furthermore, the single C-H bond at the C6 position presents an opportunity for direct C-H functionalization. Modern synthetic methods, including radical-mediated and transition-metal-catalyzed reactions, could potentially be employed to introduce a range of substituents at this position. nih.gov Such transformations are highly valued for their atom economy and ability to access novel chemical space.

Below is a table detailing potential late-stage functionalization reactions for this compound:

| Reaction Type | Position | Reagent/Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | C4 | R-NH2 | 3-Chloro-4-(alkyl/arylamino)-5-(cyclohexyloxy)pyridazine |

| Nucleophilic Aromatic Substitution | C4 | R-OH / Base | 3-Chloro-4-(alkoxy/aryloxy)-5-(cyclohexyloxy)pyridazine |

| Nucleophilic Aromatic Substitution | C4 | R-SH / Base | 3-Chloro-4-(alkyl/arylthio)-5-(cyclohexyloxy)pyridazine |

| Suzuki Cross-Coupling | C4 or C3 | Arylboronic acid / Pd catalyst | 3-Chloro-4-aryl-5-(cyclohexyloxy)pyridazine or 4-Chloro-3-aryl-5-(cyclohexyloxy)pyridazine |

| Buchwald-Hartwig Amination | C4 or C3 | Amine / Pd catalyst | 3-Chloro-4-amino-5-(cyclohexyloxy)pyridazine or 4-Chloro-3-amino-5-(cyclohexyloxy)pyridazine |

| C-H Arylation | C6 | Aryl halide / Pd catalyst | 6-Aryl-3,4-dichloro-5-(cyclohexyloxy)pyridazine |

| C-H Alkylation | C6 | Alkylating agent / Radical initiator | 6-Alkyl-3,4-dichloro-5-(cyclohexyloxy)pyridazine |

Development of Libraries for Structure-Reactivity Relationship Studies

The strategic application of late-stage functionalization provides a direct pathway to the development of diverse compound libraries. nih.govnorthwestern.edu By systematically varying the substituents at the C3, C4, and C6 positions of the this compound core, a collection of structurally related molecules can be synthesized. Such libraries are invaluable for conducting structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies. tandfonline.combeilstein-journals.org

The generation of a focused library would involve the parallel synthesis of derivatives using the LSF reactions outlined previously. For instance, a library could be constructed by reacting the parent compound with a diverse set of amines, alcohols, and boronic acids to explore the chemical space around the pyridazine scaffold.

The following table illustrates a hypothetical library of compounds derived from this compound:

| Compound ID | R1 (at C4) | R2 (at C3) | R3 (at C6) |

| A-001 | -Cl | -Cl | -H |

| A-002 | -NHCH3 | -Cl | -H |

| A-003 | -OCH3 | -Cl | -H |

| A-004 | -Phenyl | -Cl | -H |

| A-005 | -NHCH3 | -NHCH3 | -H |

| A-006 | -NHCH3 | -Cl | -Phenyl |

Once synthesized, these libraries can be screened to establish relationships between their chemical structures and their reactivity or biological activity. For example, in a medicinal chemistry context, the library could be tested against a specific biological target. The resulting data would allow for the identification of key structural features that govern the desired activity.

A hypothetical structure-reactivity relationship study could involve assessing the impact of different substituents on the compound's stability, solubility, or a specific biological endpoint. The data from such a study could be tabulated as follows to identify trends:

| Compound ID | R1 (at C4) | R2 (at C3) | R3 (at C6) | Biological Activity (IC50, µM) |

| A-001 | -Cl | -Cl | -H | >100 |

| A-002 | -NHCH3 | -Cl | -H | 50.2 |

| A-003 | -OCH3 | -Cl | -H | 75.8 |

| A-004 | -Phenyl | -Cl | -H | 25.1 |

| A-005 | -NHCH3 | -NHCH3 | -H | 15.6 |

| A-006 | -NHCH3 | -Cl | -Phenyl | 5.3 |

Through the systematic analysis of such data, researchers can deduce critical structure-reactivity relationships, guiding the design of next-generation compounds with optimized properties.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is no available research data specifically concerning the chemical compound this compound. Consequently, it is not possible to provide a detailed article on the future research directions for this compound as outlined in the user's request. The specified topics, including novel synthetic routes, catalytic transformations, advanced mechanistic investigations, and the integration of machine learning and artificial intelligence, presuppose an existing body of research on which to build. Without foundational studies on the synthesis, characterization, and reactivity of this compound, any discussion of future research would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(cyclohexyloxy)pyridazine?

Methodological Answer: Microwave-assisted synthesis and nucleophilic aromatic substitution (NAS) are effective approaches. For example, functionalization of 3,6-dichloropyridazine derivatives involves sequential substitution reactions under controlled temperatures (40–80°C) and solvent systems like DMF or THF. The cyclohexyloxy group can be introduced via SNAr reactions using cyclohexanol and a base (e.g., K₂CO₃) . Similar protocols for pyridazine derivatives highlight the importance of protecting-group strategies to avoid over-substitution .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key for identifying substitution patterns. For example, aryl protons in pyridazine derivatives typically resonate at δ 7.0–9.0 ppm, while cyclohexyloxy methylene protons appear as multiplets near δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns. Chlorine’s isotopic signature (3:1 ratio for two Cl atoms) is critical for validation.

- IR Spectroscopy : Detects C-O-C (cyclohexyloxy) stretching vibrations at ~1100–1250 cm⁻¹ .

Q. What are the primary research applications of halogenated pyridazine derivatives in medicinal chemistry?

Methodological Answer: Halogenated pyridazines are explored as:

- Neuroreceptor Modulators : Structural analogs (e.g., GPR52 agonists) show potential in psychostimulant behavior studies .

- Enzyme Inhibitors : The dichloro motif enhances binding to hydrophobic enzyme pockets. Modifications at the 5-position (e.g., cyclohexyloxy) improve blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substitution patterns in pyridazine derivatives?

Methodological Answer:

- Multi-Dimensional NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, HSQC correlates carbon-proton pairs to distinguish between para- and meta-substituted chlorines .

- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, which can be compared to experimental data. Tools like ACD/Labs or Gaussian are widely used .

Q. What strategies are recommended for optimizing regioselectivity in nucleophilic aromatic substitution reactions of polyhalogenated pyridazines?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance NAS reactivity at electron-deficient positions.

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and selectivity .

- Temperature Gradients : Lower temperatures (e.g., 0°C) favor mono-substitution, while higher temperatures (80°C) drive bis-substitution .

Q. How does computational modeling contribute to understanding the electronic effects of substituents on pyridazine reactivity?

Methodological Answer:

- DFT Calculations : Predict electron-density maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position in 3,4-dichloropyridazine is more reactive toward nucleophiles due to lower electron density .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics. Studies on GPR52 agonists demonstrate how substituents like trifluoromethyl groups enhance binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for pyridazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.